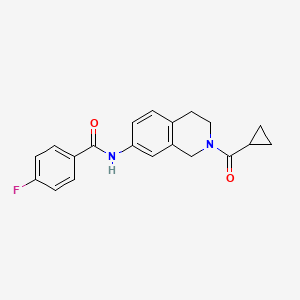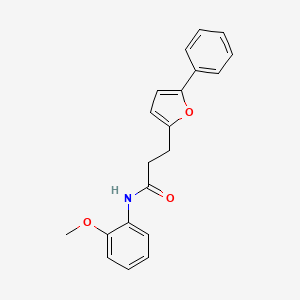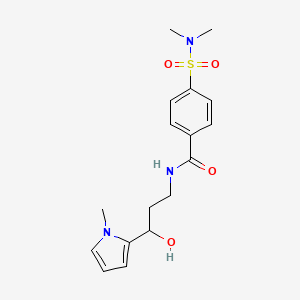
4-Phenylmethoxy-2-pyrrol-1-ylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Phenylmethoxy-2-pyrrol-1-ylaniline (PMPA) is a chemical compound that has gained scientific interest due to its unique physicochemical and biological properties. It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as PMPA, involves various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Scientific Research Applications
Synthetic Chemistry
The synthesis techniques for related compounds offer insight into potential applications of 4-Phenylmethoxy-2-pyrrol-1-ylaniline in creating complex molecules. For instance, Antonia A. Sarantou and G. Varvounis (2022) demonstrated a method for synthesizing 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, highlighting a pathway that could be adapted for the synthesis of this compound derivatives. This method involves carbonylation and substitution reactions, indicating the compound's utility in developing pharmaceuticals and organic materials (Sarantou & Varvounis, 2022).
Protein Labelling and Biochemistry
Alfred Tuley et al. (2014) explored the genetic incorporation of non-canonical amino acids into proteins, demonstrating the versatility of such compounds in biochemistry and molecular biology. Their work with 3-formyl-phenylalanine, which shares a similar structural motif with this compound, underscores the potential for the latter in site-selective protein labelling and studying protein function (Tuley et al., 2014).
Drug Development and Molecular Probes
The research into ortho-substituted phenylalanine derivatives, as discussed by Jeffery M. Tharp et al. (2014), highlights the broad applications of similar compounds in drug development and as molecular probes. These derivatives' ability to be genetically encoded in both E. coli and mammalian cells opens avenues for developing novel therapeutics and studying cellular processes in detail (Tharp et al., 2014).
Properties
IUPAC Name |
4-phenylmethoxy-2-pyrrol-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c18-16-9-8-15(12-17(16)19-10-4-5-11-19)20-13-14-6-2-1-3-7-14/h1-12H,13,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHSFSPYVDKCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 1,5-dibenzyl-3-(3-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2935325.png)

![2-Chloro-N-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]acetamide](/img/structure/B2935329.png)


![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2935336.png)

![Ethyl 3-(2-{2-[(ethylamino)carbonyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2935339.png)

![N-(4-ethoxyphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2935342.png)

![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2935344.png)

![1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2935346.png)
